molecular formula C15H28N2O2 B15224985 tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B15224985
M. Wt: 268.39 g/mol
InChI Key: HSXVPCCNINQMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(aminomethyl)-2-azaspiro[45]decane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and an amine source. The reaction is usually carried out under basic conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the amino and carboxylate groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-12(9-16)15(11-17)7-5-4-6-8-15/h12H,4-11,16H2,1-3H3

InChI Key

HSXVPCCNINQMMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCCC2)CN

Origin of Product

United States

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